1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a thiomorpholinoethyl group substituted with a furan-2-yl moiety and a 4-(trifluoromethyl)phenyl aromatic ring. The thiomorpholine ring introduces sulfur-containing heterocyclic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-3-5-14(6-4-13)23-17(25)22-12-15(16-2-1-9-26-16)24-7-10-27-11-8-24/h1-6,9,15H,7-8,10-12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGKXGCOESDMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Furan-2-yl Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiomorpholine Introduction: The thiomorpholine moiety is introduced via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.
Urea Formation: The final step involves the reaction of the furan-2-yl-thiomorpholine intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with urea functionalities exhibit significant anticancer properties. The structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation. For instance, related urea derivatives have shown promising results in inhibiting tumor growth across several cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
These findings suggest that the compound could be developed further as a potential anticancer agent, leveraging its ability to induce apoptosis in malignant cells while sparing normal cells .
Antimicrobial Activity
The presence of furan and thiomorpholine rings suggests potential antimicrobial properties. Compounds similar to this one have demonstrated antibacterial and antifungal activities by disrupting cell wall synthesis and function. This aspect is crucial for developing new antimicrobial agents in an era of increasing resistance to existing drugs .
Anti-inflammatory Effects
Urea derivatives, including this compound, have been studied for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating chronic inflammatory conditions . The mechanisms may involve enzyme inhibition and modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various urea derivatives, including this compound. Modifications to the trifluoromethyl group were found to significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
Summary of Key Findings
- Glycine Transporter Inhibition : Some derivatives have been identified as potent GlyT1 inhibitors, demonstrating efficacy in rodent models for schizophrenia without causing central nervous system side effects .
- Urease Inhibitors : Related furan chalcone derivatives have been characterized for their urease inhibitory activity, showcasing the versatility of furan-containing compounds in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The furan and thiomorpholine moieties can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound shares a urea core with analogs documented in –6. Key differences lie in substituents, which influence physicochemical properties:
Table 1: Structural and Physicochemical Comparison
- Thiomorpholine vs. Morpholine/Piperazine : The sulfur atom in thiomorpholine (target compound, M64HCl) may improve solubility compared to oxygen in morpholine () or nitrogen in piperazine (–2) .
- Aromatic Substituents : The 4-(trifluoromethyl)phenyl group is common in urea derivatives (e.g., 1f, 11d) for its electron-withdrawing effects and metabolic resistance. In contrast, 4-methoxyphenyl () offers electron-donating properties, altering reactivity .
Biological Activity
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Molecular Formula : C19H20F3N3O2S
- Molecular Weight : 427.4 g/mol
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups, similar to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea, exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A study demonstrated that related compounds showed high effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .
| Compound | MIC (µg/mL) against S. aureus | Activity Type |
|---|---|---|
| Compound 1 | 8 | Bactericidal |
| Compound 2 | 16 | Bacteriostatic |
| 1-(2-(Furan-2-yl)-...) | TBD | TBD |
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the furan ring and thiomorpholine moiety may enhance its ability to modulate biological pathways by:
- Enhancing Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, aiding in cellular penetration.
- Targeting Enzymatic Pathways : It may inhibit key enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study evaluated a series of trifluoromethyl-substituted compounds, revealing that those with similar structural motifs to our compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Cell Viability and Toxicity Studies : In vitro assays assessed the cytotoxicity of related compounds on human cell lines, demonstrating that while some derivatives showed low toxicity, others exhibited significant cytotoxic effects at higher concentrations .
- Anti-inflammatory Potential : The anti-inflammatory activity was evaluated through NF-kB inhibition assays, revealing that certain derivatives could modulate inflammatory responses effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
